Tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate
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Overview
Description
Tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate is a synthetic organic compound that features a tert-butyl group, a difluorophenyl group, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4-difluoroaniline with tert-butyl isocyanate to form an intermediate, which is then cyclized to produce the final imidazolidine compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-(2,4-dichlorophenyl)-2-oxoimidazolidine-1-carboxylate
- Tert-butyl 5-(2,4-dimethylphenyl)-2-oxoimidazolidine-1-carboxylate
- Tert-butyl 5-(2,4-dibromophenyl)-2-oxoimidazolidine-1-carboxylate
Uniqueness
Tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various applications .
Properties
Molecular Formula |
C14H16F2N2O3 |
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Molecular Weight |
298.28 g/mol |
IUPAC Name |
tert-butyl 5-(2,4-difluorophenyl)-2-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C14H16F2N2O3/c1-14(2,3)21-13(20)18-11(7-17-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,19) |
InChI Key |
GBTZHMFUOVOHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CNC1=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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